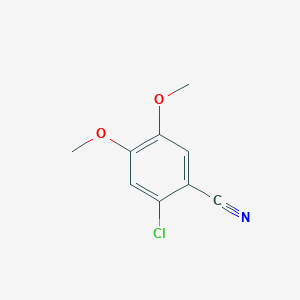

2-Chloro-4,5-dimethoxybenzonitrile

描述

This compound is utilized in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialized polymers. Its structural features—chloro and methoxy substituents—impart distinct electronic and steric properties, influencing reactivity in coupling or substitution reactions.

属性

IUPAC Name |

2-chloro-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBGZCEEJYNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4,5-dimethoxybenzonitrile involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as V2O5/Al2O3, in a fixed bed reactor at atmospheric pressure. The reaction conditions typically include high temperatures and the presence of ammonia, which facilitates the conversion of 2-chlorotoluene to 2-chlorobenzonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .

化学反应分析

Types of Reactions

2-Chloro-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

科学研究应用

2-Chloro-4,5-dimethoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is employed in the synthesis of materials with specific properties for industrial applications

作用机制

The mechanism of action of 2-Chloro-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with other molecules to produce the desired outcome .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzonitriles

(a) 2-Chloro-5-methylbenzonitrile

- Properties : Higher lipophilicity due to the methyl group compared to methoxy.

- Applications : Used in organic synthesis; available commercially (>97.0% purity) at high cost (e.g., 1g: JPY 11,000) .

(b) 3-(Chloromethyl)benzonitrile

- Structure : Chloromethyl substituent on the benzene ring.

- Properties : Reactive chloromethyl group enables alkylation or nucleophilic substitution.

- Applications: Potential use in polymer crosslinking or drug synthesis; available at >95.0% purity .

Dimethoxy-Substituted Analogues

(a) 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structure : Bromine at 4-position, dimethoxy groups at 2- and 5-positions, with a phenethylamine backbone.

- Properties : Psychoactive designer drug; distinct pharmacological activity due to the phenethylamine moiety.

- Applications : Illicit use in recreational drugs; synthesized via methods involving halogenation and methoxylation .

(b) 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Fluorinated Derivatives

(a) 2-Chloro-4,5-difluorobenzoic Acid

- Structure : Chloro, difluoro, and carboxylic acid groups.

- Properties : Enhanced acidity and hydrogen-bonding capacity compared to benzonitrile.

- Applications : Intermediate in fluorinated drug synthesis (e.g., antivirals) .

(b) 2-Chloro-4,5-difluorobenzonitrile

Data Table: Key Comparative Features

生物活性

2-Chloro-4,5-dimethoxybenzonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O₂, with a molecular weight of approximately 183.63 g/mol. The compound features a chlorine atom and two methoxy groups attached to a benzene ring, which contribute to its lipophilicity and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interaction and subsequent catalysis. This mechanism is crucial in developing therapeutic agents targeting metabolic pathways.

- Receptor Binding : Its structural components allow for potential hydrogen bonding and hydrophobic interactions with receptors, enhancing its binding affinity. This characteristic is vital for compounds aimed at modulating receptor-mediated signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the methoxy groups may enhance its interaction with microbial cell membranes, leading to increased efficacy.

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines. The mechanism involves disrupting cellular processes through interference with enzyme function or receptor signaling pathways.

Case Studies

- Study on Antimicrobial Activity :

- A study assessed the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial growth assays, suggesting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells :

- In vitro experiments demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxic effects on human cancer cell lines. Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substituent | Enhances lipophilicity; potential for increased receptor binding |

| Methoxy Groups | Facilitate hydrogen bonding; improve solubility and bioavailability |

| Nitrile Group | Contributes to the compound's reactivity and interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。